molecular formula C12H14F3NO B3172311 2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline CAS No. 946719-33-1

2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline

Cat. No.: B3172311
CAS No.: 946719-33-1
M. Wt: 245.24 g/mol
InChI Key: RMYZDLZQJMLAFW-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopentyloxy group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline typically involves the introduction of the cyclopentyloxy group and the trifluoromethyl group onto an aniline derivative. One common method involves the reaction of 2-amino-5-trifluoromethylphenol with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the output and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable scaffold for designing molecules that can modulate biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentyloxy)-4-(trifluoromethyl)aniline
  • 2-(Cyclopentyloxy)-6-(trifluoromethyl)aniline
  • 2-(Cyclohexyloxy)-5-(trifluoromethyl)aniline

Uniqueness

2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the cyclopentyloxy and trifluoromethyl groups on the aniline core. This unique arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-cyclopentyloxy-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)8-5-6-11(10(16)7-8)17-9-3-1-2-4-9/h5-7,9H,1-4,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYZDLZQJMLAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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